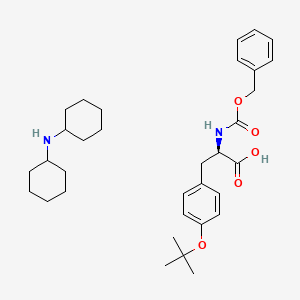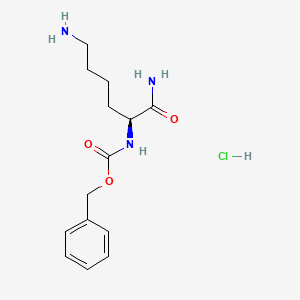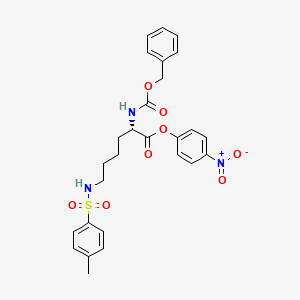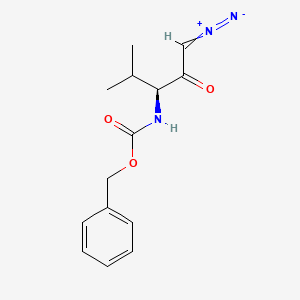
Z-2-Nal-chloromethylketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-3-(2-Naphthyl)-L-alanine chloromethylketone: is an organic compound that features a naphthyl group attached to an alanine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-3-(2-Naphthyl)-L-alanine chloromethylketone typically involves the reaction of Z-3-(2-naphthyl)-3-chloro-2-propenal with various reagents. One common method involves the condensation of 3-chloro-3-(2-naphthyl)prop-2-enal with sulfanylacetic acid to produce naphthyl-substituted thiophene . Another method includes the reaction with aromatic amines to form naphthylimino enamines, which can undergo intramolecular cyclization to yield naphthyl-substituted quinolines .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Z-3-(2-Naphthyl)-L-alanine chloromethylketone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloromethyl group.
Cyclization Reactions: It can undergo intramolecular cyclization to form heterocyclic compounds such as quinolines and thiophenes
Common Reagents and Conditions:
Aromatic Amines: Used in the formation of naphthylimino enamines.
Sulfanylacetic Acid: Utilized in the synthesis of naphthyl-substituted thiophenes.
Major Products:
Naphthyl-Substituted Quinolines: Formed through cyclization reactions with aromatic amines.
Naphthyl-Substituted Thiophenes: Produced via condensation with sulfanylacetic acid.
Scientific Research Applications
Chemistry:
Synthesis of Heterocycles: The compound is used in the synthesis of various heterocyclic compounds, including quinolines and thiophenes
Biology and Medicine:
Potential Drug Development: Due to its unique structure, it may serve as a precursor or intermediate in the development of pharmaceutical agents.
Industry:
Material Science: The compound’s derivatives could be explored for applications in material science, such as the development of novel polymers or organic electronic materials.
Mechanism of Action
The mechanism of action of Z-3-(2-Naphthyl)-L-alanine chloromethylketone involves its reactivity with nucleophiles due to the presence of the chloromethyl group. This reactivity allows it to participate in substitution and cyclization reactions, leading to the formation of various heterocyclic compounds. The molecular targets and pathways involved depend on the specific reactions and applications being explored.
Comparison with Similar Compounds
3-Chloro-3-(2-Naphthyl)prop-2-enal: A related compound used in similar synthetic applications.
Naphthyl-Substituted Thiophenes and Quinolines: Compounds that share structural similarities and are synthesized using similar methods
Properties
IUPAC Name |
benzyl N-[(2S)-4-chloro-1-naphthalen-2-yl-3-oxobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO3/c23-14-21(25)20(24-22(26)27-15-16-6-2-1-3-7-16)13-17-10-11-18-8-4-5-9-19(18)12-17/h1-12,20H,13-15H2,(H,24,26)/t20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGGQIBPEMUTCE-FQEVSTJZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC3=CC=CC=C3C=C2)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-cyclohexylcyclohexanamine;(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B612852.png)







![(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B612864.png)
